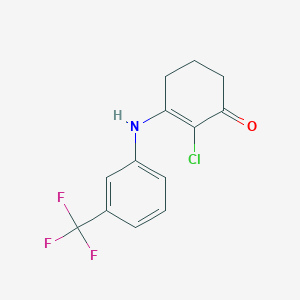
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one is a chemical compound . It is an oxygen-containing building block used in chemical synthesis . The molecules are non-planar, with torsion angles around the N–C bond being 32.62° and 30.61° . In both crystals, hydrogen bonds N–H···O and N–H···Cl exist .
Synthesis Analysis
The compound was obtained according to a method reported previously . Single crystals for X-ray analysis were acquired from the ethyl alcohol solution via a slow evaporation method . The synthesis of 1,4-naphthoquinone derivatives containing a substituted amino group is an attractive subject for many scientists because of their wide range of applications .Molecular Structure Analysis
The crystal structures of the compound were determined by the single crystal X-ray diffraction method . The molecules are non-planar . The compound belongs to the class of organic compounds known as diarylethers .Chemical Reactions Analysis
Quinones, which include this compound, are redox-active structures which play an important role in bio-systems . For example, plastoquinone transports electrons from chlorophyll in green plants, and the vitamin K which is a derivative of naphthoquinone is the electron-transfer agent in photosynthesis .Physical and Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.482 (lit.) and a boiling point of 160 °C (lit.) . It has a density of 1.479 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis and Polymeric Applications
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one serves as a key intermediate in the synthesis of organosoluble polyimides with enhanced properties. New aromatic diamines incorporating cyclohexane cardo groups substituted with trifluoromethyl groups have been prepared through nucleophilic substitution reactions, leading to polyimides with excellent solubility in a variety of organic solvents. These polymers display good mechanical properties and excellent thermal stability, making them suitable for advanced material applications (Yang, Su, & Hsiao, 2004).
Crystal Structure and Anticonvulsant Properties
The compound has been studied for its crystal structure and potential biological applications. Research on similar compounds has revealed insights into their hydrogen bonding and molecular conformations, which contribute to their properties as anticonvulsants. The structural analysis of such enaminones provides a foundation for understanding their interaction with biological targets (Kubicki, Bassyouni, & Codding, 2000).
Chemical Transformations and Synthetic Utility
Studies have also focused on the chemical transformations of related compounds, showcasing their utility as precursors for the synthesis of aminophenols and other heterocyclic compounds. The ease of halogenation and subsequent reactions underscore the versatility of these enaminones in organic synthesis, enabling the formation of complex molecules with potential pharmaceutical applications (Szymor-Pietrzak et al., 2020).
Corrosion Inhibition
Further research has demonstrated the effectiveness of similar cyclohex-2-en-1-one derivatives as corrosion inhibitors for metals in acidic environments. Experimental and theoretical studies suggest these compounds can form protective layers on metal surfaces, significantly reducing corrosion rates. Such findings indicate potential applications in industrial processes and materials preservation (Verma, Quraishi, & Singh, 2015).
作用機序
While the specific mechanism of action for this compound is not mentioned in the search results, it is known that some amino 1,4-napthtoquinone derivatives have photochemical and electrochemical fluorescent switching properties . There are also numerous studies which show that the aryl amino naphthoquinones have potential anticancer, antibacterial, and antifungal activities .
Safety and Hazards
将来の方向性
The synthesis of 1,4-naphthoquinone derivatives containing a substituted amino group, such as this compound, is an attractive subject for many scientists because of their wide range of applications . Many pharmaceuticals and drugs contain trifluoromethyl groups . In a previous study, antimicrobial activities of the sulfanyl derivatives of the title compounds were investigated and gave excellent results . Therefore, future research could focus on exploring more applications of this compound in various fields.
特性
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)anilino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3NO/c14-12-10(5-2-6-11(12)19)18-9-4-1-3-8(7-9)13(15,16)17/h1,3-4,7,18H,2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVZYMDOJNGYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70409541 |
Source


|
| Record name | SBB062283 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6476-85-3 |
Source


|
| Record name | SBB062283 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70409541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
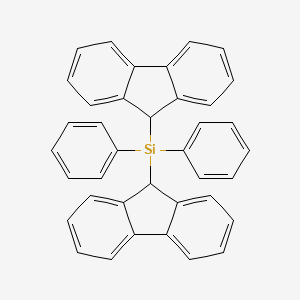
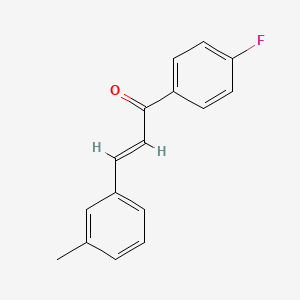
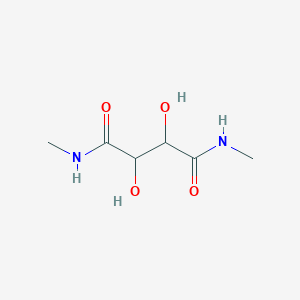
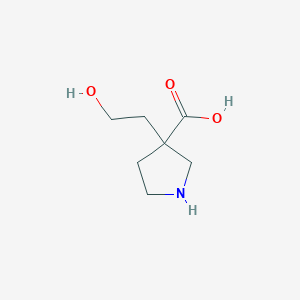
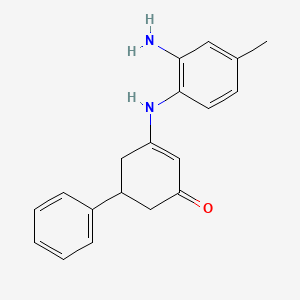
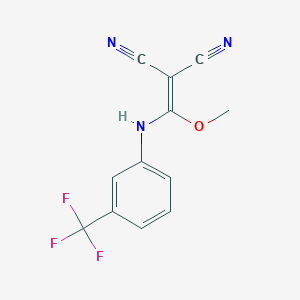
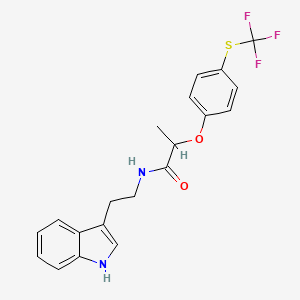
![1-(Phenylcarbonyl)-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6363437.png)
![[(Methoxy)(methyl)]carbene chromium pentacarbonyl](/img/structure/B6363438.png)
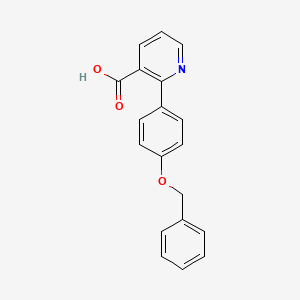

![2,2-Dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, 90%](/img/structure/B6363473.png)

![[(Methoxy)(phenyl)]carbene chromium pentacarbonyl](/img/structure/B6363483.png)
